molecular formula C26H18ClFN2OS B4288959 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE

Cat. No.: B4288959
M. Wt: 460.9 g/mol
InChI Key: VYRWHWYUWQTGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE is a complex organic compound that features a nicotinonitrile core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution reaction of 2-chloro-6-fluorobenzyl chloride with a thiol derivative, followed by coupling with a nicotinonitrile derivative under basic conditions. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group yields sulfoxides or sulfones, while reduction of the nitro group yields amines.

Scientific Research Applications

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 4-(4-methoxyphenyl)-6-phenylnicotinonitrile
  • 2-chloro-6-fluorobenzylamine

Uniqueness

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClFN2OS/c1-31-19-12-10-17(11-13-19)20-14-25(18-6-3-2-4-7-18)30-26(21(20)15-29)32-16-22-23(27)8-5-9-24(22)28/h2-14H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRWHWYUWQTGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=C(C=CC=C3Cl)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE

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